molecular formula C10H12N4O B13727658 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide

3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B13727658
M. Wt: 204.23 g/mol
InChI Key: NTPXAUUVKOTUGX-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide is a small organic molecule characterized by a benzimidazole core linked to a hydroxypropanimidamide group via a three-carbon chain. This compound is part of a broader class of amidoxime derivatives, which are of interest in medicinal chemistry for their roles as enzyme inhibitors, ion channel modulators, and metal-binding agents .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13)

InChI Key

NTPXAUUVKOTUGX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=NO)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide

General Synthetic Strategy

The synthesis of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide typically involves:

  • Formation of the benzimidazole core,
  • N-substitution at the benzimidazole nitrogen,
  • Introduction of the hydroxypropanimidamide side chain.

These steps are usually carried out via condensation reactions, nucleophilic substitution, and functional group modifications under controlled conditions.

Stepwise Preparation Approach

Synthesis of Benzimidazole Core

The benzimidazole nucleus can be synthesized by the condensation of o-phenylenediamine or its derivatives with formic acid or ethyl formate in the presence of an acid catalyst such as hydrochloric acid. For example, 4-nitro-o-phenylenediamine reacts with ethyl formate under reflux with hydrochloric acid to yield 5-nitro-1H-benzimidazole in high yield (~95%).

Reaction Step Reagents and Conditions Yield (%) Notes
Condensation of o-phenylenediamine with ethyl formate Hydrochloric acid, reflux, 48 h 95 Formation of benzimidazole core
N-Alkylation of Benzimidazole

The benzimidazole nitrogen is alkylated using halogenated functional compounds under basic conditions. For the hydroxypropanimidamide side chain, a suitable halogenated precursor such as 3-chloropropanimidamide or a protected equivalent is reacted with the benzimidazole anion generated by deprotonation in a basic medium (e.g., potassium carbonate, sodium hydroxide).

  • The reaction proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the halogenated intermediate.
  • Solvents like ethanol or dimethylformamide (DMF) are commonly used.
  • Reaction temperatures are typically ambient to moderate (25–80°C).
Reaction Step Reagents and Conditions Yield (%) Notes
N-alkylation of benzimidazole 3-chloropropanimidamide, base (K2CO3), ethanol, reflux 50-75 Formation of N-substituted benzimidazole
Introduction of Hydroxy Group and Amidoxime Formation

The N-substituted intermediate bearing a nitrile or imidamide group is converted to the hydroxypropanimidamide by reaction with hydroxylamine hydrochloride under basic conditions. This step involves:

  • Nucleophilic attack of hydroxylamine on the nitrile carbon,
  • Formation of amidoxime (N'-hydroxyamidines),
  • Reaction carried out in solvents such as ethanol or water/ethanol mixtures,
  • Mild heating (50–70°C) for several hours.
Reaction Step Reagents and Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base, ethanol, 50-70°C, 4-6 h 60-80 Conversion to N'-hydroxypropanimidamide

One-Pot and Multi-Step Processes

A patent describes a one-pot process for benzimidazole derivatives involving:

  • Condensation of substituted o-phenylenediamine with formate esters,
  • Subsequent N-alkylation with halogenated intermediates in the presence of bases like sodium hydroxide or triethylamine,
  • Oxidation or further functional group transformations in organic solvents at ambient temperature (10–25°C),
  • Use of bases such as triethylamine or N,N-diisopropylethylamine to facilitate reactions.

This approach can be adapted for 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide by selecting appropriate precursors and reaction conditions.

Solvent and Base Selection

  • Solvents: Ethanol, methanol, toluene, dichloromethane, and DMF are commonly used depending on the reaction step.
  • Bases: Inorganic bases (sodium hydroxide, potassium carbonate) and organic bases (triethylamine, diisopropylethylamine) are employed for deprotonation and nucleophilic substitution steps.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Base(s) Temperature (°C) Yield (%) Key Observations
Benzimidazole core formation o-Phenylenediamine + ethyl formate + HCl Ethyl formate Acidic (HCl) Reflux (~100) 90-95 High yield condensation
N-Alkylation Halogenated propanimidamide + base Ethanol, DMF K2CO3, NaOH, or organic bases 25-80 50-75 N-substitution on benzimidazole nitrogen
Amidoxime formation Hydroxylamine hydrochloride + base Ethanol NaOH or K2CO3 50-70 60-80 Conversion to hydroxypropanimidamide
One-pot synthesis (patent) Sequential condensation, alkylation, oxidation Methanol, toluene NaOH, triethylamine 10-25 Variable Efficient multi-step synthesis

Analytical and Characterization Notes

  • The synthesized compounds are typically characterized by Nuclear Magnetic Resonance spectroscopy (1H and 13C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
  • Key NMR indicators include disappearance of NH proton signals upon N-alkylation and appearance of methylene protons linked to nitrogen.
  • Mass spectrometry confirms molecular weight consistent with the expected benzimidazole derivative.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Varied Substituents

Compound A : 3-(1H-Benzimidazol-1-yl)-N′-(4-(4-cyanophenyl)thiazol-2-yl)propane hydrazide (8b)
  • Structure : Features a benzimidazole linked to a thiazole ring via a propane chain and a hydrazide group.
  • Key Differences : Replaces the hydroxypropanimidamide group with a hydrazide-thiazole moiety, altering hydrogen-bonding capacity and steric bulk.
Compound B : 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
  • Structure : Benzimidazole connected to a benzene ring via a methyl group, with a hydroxyimidamide substituent on the benzene.
  • Key Differences : The hydroxyimidamide is attached to an aromatic benzene ring rather than a three-carbon chain, reducing conformational flexibility.

Hydroxypropanimidamide Derivatives with Heterocyclic Cores

Compound C : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
  • Structure : Pyrazole core with dimethyl substituents linked to hydroxypropanimidamide.
  • Key Differences : Pyrazole (five-membered diunsaturated ring) replaces benzimidazole, reducing aromatic conjugation and altering electronic properties.
  • Synthesis : Likely synthesized via amidoxime intermediates, as seen in and .
Compound D : (1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
  • Structure : Pyrazole core with trifluoromethyl and methyl groups.
  • Key Differences : Fluorine substituents enhance lipophilicity and metabolic stability. Molecular weight = 236.19 g/mol.
  • Applications : Fluorinated pyrazoles are often explored in drug discovery for improved pharmacokinetics .

Structural and Functional Comparison Table

Compound Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzimidazole None C10H12N4O 204.23* Flexible spacer, hydroxypropanimidamide
Compound A (8b) Benzimidazole Thiazole-hydrazide C23H21ClN6O2 449.15 Rigid thiazole linker, hydrazide group
Compound C Pyrazole 3,5-Dimethyl C8H13ClN4O 216.67 Increased steric hindrance
Compound D Pyrazole 5-methyl, 3-CF3 C8H11F3N4O 236.19 Enhanced lipophilicity

*Calculated based on molecular formula.

Biological Activity

The compound 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide features a benzimidazole core, which is associated with various biological activities such as antiparasitic, antimicrobial, and anticancer effects. The mechanism of action often involves interference with nucleic acid synthesis or disruption of cellular processes in target organisms.

Antiparasitic Activity

Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, studies have shown that compounds with similar structures demonstrate activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The compound's potential efficacy can be compared to established antiparasitic agents like benznidazole, which has been used to treat various parasitic infections.

Table 1: Antiparasitic Activity Comparison

CompoundIC50 (μM)Target Parasite
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamideTBDTBD
Benznidazole3.95Giardia intestinalis
Novel Benzimidazole DerivativeTBDEntamoeba histolytica

Note: TBD = To Be Determined; further studies are required to establish the IC50 for the target compound.

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi suggests that 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide could be explored as a potential antimicrobial agent.

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamideStaphylococcus aureusTBD
Other Benzimidazole DerivativeEscherichia coliTBD

Case Studies

Several studies have investigated the biological activity of benzimidazole derivatives:

  • Antiprotozoal Study : A study evaluated the activity of various benzimidazole derivatives against Trichomonas vaginalis, showing that certain analogs had significantly lower IC50 values compared to standard treatments, indicating higher potency .
  • Antimicrobial Research : A comprehensive review highlighted the diverse antimicrobial effects of benzimidazole derivatives, emphasizing their potential in treating resistant bacterial strains .
  • Cancer Research : Some benzimidazole derivatives have been studied for their anticancer properties, showing promise in inhibiting tumor growth through various pathways .

Q & A

Q. Optimization Strategies :

  • Temperature : Higher temperatures (80–100°C) improve nucleophilic substitution in Step 1.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterogeneous systems.
  • Purification : Gradient elution in chromatography (e.g., 5–20% MeOH in DCM) resolves byproducts .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1Benzimidazole, 3-bromopropanenitrile, KOHDMF80°C65–70%
2NH₂OH·HCl, EtOH/H₂OEtOHReflux50–55%

How can researchers address discrepancies in NMR data during structural characterization of benzimidazole derivatives?

Advanced Research Question
Discrepancies in 1H^1H NMR peaks (e.g., proton splitting or unexpected shifts) often arise from:

  • Tautomerism : Benzimidazole derivatives exhibit tautomeric equilibria, causing peak broadening. Use DMSO-d₆ to stabilize tautomers .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydrophilic solvents may resolve NH or OH protons .
  • Dynamic Processes : Low-temperature NMR (-40°C) can "freeze" conformational changes in propanimidamide side chains .

Case Study : For 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide, the N'-hydroxy group shows a singlet at δ 9.2 ppm in DMSO-d₆, while tautomerism splits benzimidazole NH protons into δ 12.3–12.8 ppm .

What computational and experimental methods are suitable for analyzing the binding affinity of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide with biological targets?

Advanced Research Question
Experimental :

  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with enzymes (e.g., histone deacetylases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for drug-receptor interactions .

Q. Computational :

  • Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 4LY1 for HDAC8) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Key Findings : The hydroxyamidine group forms hydrogen bonds with catalytic zinc in HDACs, while the benzimidazole moiety stabilizes hydrophobic pockets .

How can crystallographic refinement using SHELX programs improve structural accuracy for benzimidazole derivatives?

Basic Research Question
Methodology :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors .
  • SHELXL Refinement :
    • Use AFIX commands to model disorder in the propanimidamide chain.
    • Apply ISOR and DELU restraints to thermal parameters for non-H atoms .
  • Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Case Study : For 3-(5-nitro-1H-benzimidazol-1-yl)propan-1-amine, SHELXL achieved R1 = 3.2% by refining anisotropic displacement parameters for nitro groups .

What in vitro assays are recommended for evaluating the anticancer potential of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide?

Advanced Research Question

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Enzyme Inhibition : HDAC fluorometric activity assay (e.g., Fluor-de-Lys kit) .

Table 2 : Representative Biological Data

AssayCell Line/EnzymeResultReference
MTTMCF-7 (breast)IC₅₀ = 8.2 μM
HDAC8 InhibitionRecombinantIC₅₀ = 0.45 μM

How can researchers resolve low reproducibility in synthetic yields for N'-hydroxypropanimidamide derivatives?

Advanced Research Question
Root Causes :

  • Moisture Sensitivity : The N'-hydroxy group is hygroscopic; use anhydrous conditions and molecular sieves .
  • Byproduct Formation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to halt at optimal conversion .

Q. Mitigation Strategies :

  • Quality of NH₂OH·HCl : Recrystallize hydroxylamine hydrochloride before use to remove ammonium chloride impurities .
  • Alternative Routes : Replace bromopropanenitrile with tosylate derivatives to improve leaving-group efficiency .

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